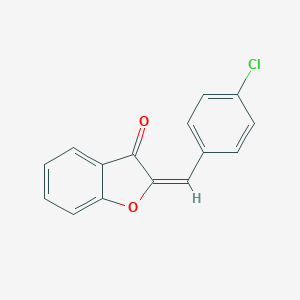![molecular formula C18H25N3O2 B232266 N-[2-(diisopropylamino)ethyl]-4-hydroxy-2-quinolinecarboxamide](/img/structure/B232266.png)
N-[2-(diisopropylamino)ethyl]-4-hydroxy-2-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(diisopropylamino)ethyl]-4-hydroxy-2-quinolinecarboxamide, commonly known as DIQ, is a synthetic compound that belongs to the class of quinoline derivatives. DIQ has been extensively studied for its potential applications in the field of medicinal chemistry, particularly as an anticancer agent.
作用機序
DIQ exerts its anticancer activity by targeting multiple signaling pathways involved in cell proliferation and survival. DIQ has been shown to inhibit the activity of several protein kinases, including AKT, ERK, and JNK, which are involved in cell survival and proliferation. DIQ also inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
DIQ has been shown to exhibit potent anticancer activity in vitro and in vivo. In addition to its anticancer activity, DIQ has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. DIQ has also been shown to exhibit neuroprotective activity by inhibiting the activity of NMDA receptors, which are involved in the pathogenesis of several neurological disorders.
実験室実験の利点と制限
DIQ has several advantages as an anticancer agent, including its potent anticancer activity, low toxicity, and ability to target multiple signaling pathways involved in cancer cell proliferation and survival. However, DIQ also has several limitations, including its poor solubility and bioavailability, which may limit its clinical use.
将来の方向性
Several future directions for DIQ research include improving its solubility and bioavailability, developing novel formulations for improved delivery, and exploring its potential applications in the treatment of other diseases, such as neurological disorders and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of DIQ and to identify potential biomarkers for patient selection and monitoring. Overall, DIQ has great potential as a therapeutic agent, and further research is needed to fully explore its potential applications in the field of medicinal chemistry.
合成法
The synthesis of DIQ involves the reaction of 4-hydroxy-2-quinolinecarboxylic acid with diisopropylamine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain pure DIQ.
科学的研究の応用
DIQ has been extensively studied for its potential applications in the field of medicinal chemistry, particularly as an anticancer agent. Several studies have reported that DIQ exhibits potent anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. DIQ has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways involved in cell proliferation and survival.
特性
分子式 |
C18H25N3O2 |
|---|---|
分子量 |
315.4 g/mol |
IUPAC名 |
N-[2-[di(propan-2-yl)amino]ethyl]-4-oxo-1H-quinoline-2-carboxamide |
InChI |
InChI=1S/C18H25N3O2/c1-12(2)21(13(3)4)10-9-19-18(23)16-11-17(22)14-7-5-6-8-15(14)20-16/h5-8,11-13H,9-10H2,1-4H3,(H,19,23)(H,20,22) |
InChIキー |
HENIKCPEUGDDRH-UHFFFAOYSA-N |
SMILES |
CC(C)N(CCNC(=O)C1=CC(=O)C2=CC=CC=C2N1)C(C)C |
正規SMILES |
CC(C)N(CCNC(=O)C1=CC(=O)C2=CC=CC=C2N1)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-[2-(Dimethylamino)ethyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol 5,5-dioxide](/img/structure/B232195.png)
![1-{2-[4-(3-Methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B232200.png)

![N-[(3,4-dimethoxyphenyl)methyl]benzamide](/img/structure/B232207.png)



![7a,9a-Dimethyl-10-(6-methylheptan-2-yl)-2-oxo-1,2,4,5,6,7,7a,7b,8,9,9a,10,11,12,12a,12b-hexadecahydrobenzo[d]indeno[4,5-b]azepin-5-yl acetate](/img/structure/B232218.png)
![N~1~-{2-[(2-fluorophenyl)sulfanyl]benzyl}-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine](/img/structure/B232233.png)
![1-[2-(3-chlorodibenzo[b,e]thiepin-11(6H)-ylidene)ethyl]-4-methylpiperazine](/img/structure/B232235.png)


